N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride typically involves the methylation of acridine derivatives. One common method includes the reaction of acridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct fluorescent properties.
Reduction: Reduction reactions can modify the electronic structure of the compound, affecting its fluorescence.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield acridine derivatives with altered fluorescent properties, while substitution can result in compounds with different functional groups .
Scientific Research Applications
N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in staining nucleic acids for fluorescence microscopy, allowing for the visualization of DNA and RNA in cells.
Medicine: Utilized in diagnostic procedures to detect and quantify nucleic acids in clinical samples.
Industry: Applied in quality control processes to monitor the presence of nucleic acids in various products
Mechanism of Action
The mechanism of action of N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride involves its ability to intercalate between nucleic acid bases. This intercalation enhances the compound’s fluorescence, allowing it to be used as a sensitive probe for detecting nucleic acids. The compound binds to double-stranded DNA and single-stranded RNA, emitting green fluorescence when bound to DNA and red fluorescence when bound to RNA .
Comparison with Similar Compounds
Similar Compounds
Acridine Yellow: Another acridine derivative used as a fluorescent dye.
Proflavine: A compound with similar staining properties but different chemical structure.
Ethidium Bromide: A widely used nucleic acid stain with distinct fluorescence characteristics.
Uniqueness
N3,N3,N6,N6-tetramethylacridine-3,6-diamine dihydrochloride is unique due to its dual fluorescence properties, allowing it to distinguish between DNA and RNA. This makes it particularly valuable in applications where precise identification of nucleic acids is required .
Properties
IUPAC Name |
3-N,3-N,6-N,6-N-tetramethylacridine-3,6-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3.2ClH/c1-19(2)14-7-5-12-9-13-6-8-15(20(3)4)11-17(13)18-16(12)10-14;;/h5-11H,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXINVOAVHFCAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)N(C)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21Cl2N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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